Oxyphenbutazone

Catalog No.
S538429
CAS No.
129-20-4
M.F
C19H20N2O3
M. Wt
324.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxyphenbutazone

CAS Number

129-20-4

Product Name

Oxyphenbutazone

IUPAC Name

4-butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C19H20N2O3/c1-2-3-9-17-18(23)20(14-7-5-4-6-8-14)21(19(17)24)15-10-12-16(22)13-11-15/h4-8,10-13,17,22H,2-3,9H2,1H3

InChI Key

HFHZKZSRXITVMK-UHFFFAOYSA-N

SMILES

CCCCC1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3

Solubility

ANHYDROUS CRYSTALS FROM ETHER & PETROLEUM ETHER WITH MP 124-125 °C; ACIDIC REACTION; MP 96 °C; FORMS WATER-SOL SODIUM SALT; SOL IN ETHANOL, METHANOL, CHLOROFORM, BENZENE, ETHER /MONOHYDRATE/
VERY SLIGHTLY SOL IN WATER; FREELY SOL IN ACETONE

Synonyms

Diflamil, Hydroxyphenylbutazone, Oxyphenbutazone, Oxyphenylbutazone, Tanderil

Canonical SMILES

CCCCC1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3

Description

The exact mass of the compound Oxyphenbutazone is 324.1474 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 60 mg/l (at 30 °c)1.85e-04 mvery slightly sol in water; freely sol in acetone. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757261. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Pyrazolones - Phenylbutazone. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Inflammatory Processes

Oxyphenbutazone's mechanism of action involves inhibiting the production of inflammatory mediators called prostaglandins. Researchers have used oxyphenbutazone to study inflammation in various models, including arthritis, inflammatory bowel disease, and lung injury. By observing its effects on these models, scientists can gain insights into the role of prostaglandins in different inflammatory conditions [].

Here are some examples of research using oxyphenbutazone to study inflammation:

  • A study investigated the effectiveness of oxyphenbutazone in reducing inflammation in a rat model of adjuvant arthritis [].
  • Another study explored the impact of oxyphenbutazone on inflammatory bowel disease in mice [].

Investigating Pain Mechanisms

Due to its analgesic properties, oxyphenbutazone has been used in research to understand pain pathways and develop new pain medications. By studying its effects on different pain models, scientists can explore how pain signals are transmitted and modulated within the nervous system [].

Here's an example of research using oxyphenbutazone to study pain:

  • A study examined the effect of oxyphenbutazone on pain sensitivity in a mouse model of neuropathic pain [].

Oxyphenbutazone is a nonsteroidal anti-inflammatory drug (NSAID) derived from phenylbutazone []. It was used to treat pain, inflammation, and stiffness associated with arthritis and gout []. However, due to severe side effects, it was withdrawn from the market in most countries during the mid-1980s [, ].


Molecular Structure Analysis

Oxyphenbutazone belongs to the pyrazolone class of organic compounds. Its key structural features include a central pyrazole ring (containing two nitrogens and one carbon) substituted with a phenyl group (benzene ring) and a butyl group []. Additionally, it has a ketone group (C=O) and a hydroxyl group (OH) attached to the pyrazole ring []. This specific structure likely contributed to its anti-inflammatory properties, but also to its dangerous side effects [].


Chemical Reactions Analysis

Oxyphenbutazone is a metabolite of phenylbutazone, meaning it's formed through the hydroxylation (addition of an OH group) of phenylbutazone at a specific position on its phenyl ring []. The specific details of its synthesis are not readily available in scientific literature for public safety reasons.


Physical And Chemical Properties Analysis

  • Melting point: 116-118 °C []
  • Solubility: Slightly soluble in water, soluble in alcohol and chloroform []
  • Stability: Light sensitive []

Like other NSAIDs, oxyphenbutazone's mechanism of action is believed to involve inhibiting the enzymes cyclooxygenase (COX) 1 and COX-2, which are responsible for prostaglandin production []. Prostaglandins are involved in inflammation, pain, and fever []. However, unlike safer NSAIDs, oxyphenbutazone likely had additional mechanisms that contributed to its severe side effects [].

, particularly with active oxygen species. Research indicates that it reacts with singlet oxygen but does not react with superoxide anions . The compound can also form complexes with metals, which may influence its pharmacological activity and toxicity.

Key Reactions:

  • Hydroxylation: Oxyphenbutazone is formed through the hydroxylation of phenylbutazone at position 4 of one of the phenyl rings .
  • Reaction with Active Oxygen Species: It has been shown to protect against oxidative stress by reacting with singlet oxygen .

Oxyphenbutazone exhibits anti-inflammatory and analgesic properties primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This action leads to a decrease in prostaglandin production, which is responsible for inflammation and pain . Its biological activity is similar to that of other nonsteroidal anti-inflammatory drugs but is distinguished by its unique metabolic pathway and side effect profile.

The synthesis of Oxyphenbutazone typically involves the following steps:

  • Starting Material: Begin with phenylbutazone.
  • Hydroxylation Reaction: Introduce hydroxyl groups at specific positions on the phenyl rings using oxidizing agents.
  • Purification: Isolate and purify the resulting Oxyphenbutazone through crystallization or chromatography.

These methods allow for the production of Oxyphenbutazone in a laboratory setting, although industrial synthesis may vary based on efficiency and cost considerations.

Oxyphenbutazone interacts with various drugs, which can affect their efficacy and safety profiles. Notable interactions include:

  • Antithrombin III Human: Increased risk of bleeding when combined .
  • Abciximab: Enhanced risk of hemorrhage .
  • Acamprosate: Decreased excretion rate when co-administered .

These interactions necessitate careful monitoring when considering Oxyphenbutazone in any therapeutic regimen.

Oxyphenbutazone shares similarities with several other nonsteroidal anti-inflammatory drugs. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
PhenylbutazoneC19H20N2O2C_{19}H_{20}N_{2}O_{2}Precursor to Oxyphenbutazone; more potent but similar side effects.
IndomethacinC19H16ClN1O4C_{19}H_{16}ClN_{1}O_{4}Stronger anti-inflammatory effects; used primarily for arthritis.
AspirinC9H8O4C_{9}H_{8}O_{4}Acetylated salicylate; widely used for pain relief and cardiovascular protection.
NaproxenC14H14O3C_{14}H_{14}O_{3}Longer half-life; commonly used for pain relief without significant side effects.

Uniqueness

Oxyphenbutazone is unique due to its specific metabolic pathway as a derivative of phenylbutazone and its historical use in treating gout, which has not been as prominently featured among other nonsteroidal anti-inflammatory drugs. Its severe side effect profile led to its withdrawal from general use, marking it as a cautionary example within pharmacology.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

WHITE TO YELLOWISH WHITE, CRYSTALLINE POWDER

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

324.14739250 g/mol

Monoisotopic Mass

324.14739250 g/mol

Heavy Atom Count

24

LogP

2.72
2.72 (LogP)

Odor

ODORLESS

Appearance

Solid powder

Melting Point

96 °C
96.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H806S4B3NS
A7D84513GV

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Anti-Inflammatory Agents, Non-Steroidal; Anti-Inflammatory Agents, Topical
EPISCLERITIS & UVEITIS ASSOC WITH RHEUMATOID ARTHRITIS HAVE SOMETIMES BEEN TREATED SUCCESSFULLY WITH...OXYPHENBUTAZONE.
...HAS MILD URICOSURIC EFFECT IN EXPTL ANIMALS & MAN, PROBABLY ATTRIBUTABLE TO ONE OF ITS METABOLITES.
...HAS MILD URICOSURIC EFFECT IN EXPTL ANIMALS & MAN... URICOSURIC EFFECT RESULTS FROM DIMINISHED TUBULAR REABSORPTION OF URIC ACID. ...CAUSES SIGNIFICANT RETENTION OF SODIUM & CHLORIDE, ACCOMPANIED BY REDN IN URINE VOL... REDUCES UPTAKE OF IODINE BY THYROID GLAND...ALSO INHIBITS ENZYMES OF KREBS CYCLE... /PHENYLBUTAZONE/
For more Therapeutic Uses (Complete) data for OXYPHENBUTAZONE (7 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

ATC Code

M - Musculo-skeletal system
M01 - Antiinflammatory and antirheumatic products
M01A - Antiinflammatory and antirheumatic products, non-steroids
M01AA - Butylpyrazolidines
M01AA03 - Oxyphenbutazone
M - Musculo-skeletal system
M02 - Topical products for joint and muscular pain
M02A - Topical products for joint and muscular pain
M02AA - Antiinflammatory preparations, non-steroids for topical use
M02AA04 - Oxyphenbutazone
S - Sensory organs
S01 - Ophthalmologicals
S01B - Antiinflammatory agents
S01BC - Antiinflammatory agents, non-steroids
S01BC02 - Oxyphenbutazone

Mechanism of Action

...HAS PROMINENT ANTI-INFLAMMATORY EFFECTS IN ANIMALS, & COMPARABLE EFFECTS... IN PT WITH RHEUMATOID ARTHRITIS & RELATED DISORDERS. ...INHIBITS BIOSYNTHESIS OF PROSTAGLANDINS, UNCOUPLES OXIDATIVE PHOSPHORYLATION, & INHIBITS ATP-DEPENDENT BIOSYNTHESIS OF MUCOPOLYSACCHARIDE SULFATES IN CARTILAGE. /PHENYLBUTAZONE/

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

129-20-4
7081-38-1

Absorption Distribution and Excretion

...OXYPHENBUTAZONE IS EXTENSIVELY BOUND TO PLASMA PROTEINS & HAS PLASMA HALF-TIME OF SEVERAL DAYS. ...ONLY SLOWLY EXCRETED IN URINE, SINCE BINDING TO PLASMA PROTEIN LIMITS...GLOMERULAR FILTRATION, &...RELATIVELY HIGH PKA, WHICH FAVORS PASSIVE REABSORPTION IN DISTAL TUBULE.

Metabolism Metabolites

OXIDN OF PHENYLBUTAZONE DURING CHRONIC DOSING BY MEASURING URINARY EXCRETION OF 3 METABOLITES, OXYPHENBUTAZONE GAMMA-HYDROXYPHENBUTAZONE & P,GAMMA-HYDROXYPHENBUTAZONE DURING INFUSION OF HYDROCORTISONE SODIUM SUCCINATE IS REPORTED.

Wikipedia

Oxyphenbutazone
Methylenedioxymethoxyethylamphetamine

Drug Warnings

...40-YR OLD MAN RECEIVED TOTAL DOSE OF 1 G OXYPHENBUTAZONE OVER APPROX 5 DAYS, 2 MO BEFORE ADMISSION TO HOSPITAL WITH SEVERE ANEMIA & LEUCOCYTOSIS; HE DIED ON THIRD DAY AFTER DEVELOPING THIS CONDITION.
...WHITE-BLOOD CELL DISORDER CONCERNED 47-YR-OLD MAN WHO, 13 MO BEFORE ADMISSION WITH TEMP, HAD BEEN GIVEN 1.9 G OXYPHENBUTAZONE OVER 2-WK PERIOD. ON ADMISSION, HE WAS GIVEN 0.6 G OF DRUG; BLOOD EXAM SHOWED THAT HE HAD LEUKEMIA, OF WHICH HE DIED APPROX 4 MO LATER.
IT SHOULD ALWAYS BE TAKEN IMMEDIATELY AFTER MEALS OR WITH FULL GLASS OF MILK, TO MINIMIZE GASTRIC IRRITATION.
OXYPHENBUTAZONE IS SAID TO CAUSE SOMEWHAT LESS GASTRIC IRRITATION /THAN PHENYLBUTAZONE/. ... IT SHOULD BE TAKEN IN 3 OR 4 DIVIDED PORTIONS AFTER MEALS TO LESSEN GASTRIC IRRITATION.
For more Drug Warnings (Complete) data for OXYPHENBUTAZONE (8 total), please visit the HSDB record page.

Biological Half Life

IN MAN, OXYPHENBUTAZONE HAS BIOLOGICAL HALF-LIFE OF ABOUT 2 DAYS.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

HAFLIGER, US PATENT 2,745,783 (1956 TO GEIGY): PFISTER, HAFLIGER, HELV CHIM ACTA 40, 395 (1957).

General Manufacturing Information

OXYPHENBUTAZONE IS HYDROXY ANALOG OF PHENYLBUTAZONE & ONE OF MAJOR ACTIVE METABOLITES OF PARENT DRUG. ... OXYPHENBUTAZONE HAS SAME SPECTRUM OF ACTIVITY, THERAPEUTIC USES, INTERACTIONS, & TOXICITY AS PARENT COMPD, & IT SHARES SAME INDICATIONS, DANGERS, & CONTRAINDICATIONS FOR CLINICAL USE.

Analytic Laboratory Methods

THIN-LAYER CHROMATOGRAPHY.

Clinical Laboratory Methods

HIGH SPEED LIQUID CHROMATOGRAPHIC DETERMINATION OF OXYPHENBUTAZONE IN PLASMA.

Interactions

SOME TRICYCLIC COMPD HAVE BEEN SHOWN TO DELAY OXYPHENYLBUTAZONE ABSORPTION IN RAT BY INCR GASTRIC EMPTYING TIME.
...OXYPHENBUTAZONE MAY PROLONG PROTHROMBIN TIME IN PT RECEIVING COUMARIN ANTICOAGULANTS CONCOMITANTLY & MAY INCR HYPOGLYCEMIC EFFECT OF INSULIN & ORAL HYPOGLYCEMIC AGENTS.
WHEN OXYPHENBUTAZONE & METHANDROSTENOLONE ARE ADMIN CONCURRENTLY IN HUMANS, SERUM OXYPHENBUTAZONE LEVELS MAY BE ELEVATED. PT TREATED WITH THESE CONCURRENTLY SHOULD BE MONITORED FOR SIGNS OF OXYPHENBUTAZONE-INDUCED ADVERSE EFFECTS.
OXYPHENBUTAZONE ABSORPTION...IS DECR BY DESIPRAMINE.
For more Interactions (Complete) data for OXYPHENBUTAZONE (6 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

The Analysis of Phenylbutazone and Its Active Metabolite, Oxyphenbutazone, in Equine Tissues (Muscle, Kidney, and Liver), Urine, and Serum by LC-MS/MS

Joe O Boison, Patricia Dowling, Johanna L Matus, Jana Kinar, Ron Johnson
PMID: 28145218   DOI: 10.5740/jaoacint.16-0127

Abstract

This study reports the use of two validated LC with tandem MS (MS/MS) methods to study the residue depletion profile of phenylbutazone (PBZ) and its metabolite oxyphenbutazone (OXPBZ) from equine serum, urine, and muscle, kidney, and liver tissues. One LC-MS/MS method, with an LOQ of 1.0 ng/mL for PBZ and 2.0 ng/mL for OXPBZ, was used for the analysis of the two drugs in the biological fluids (equine urine and serum); the other LC-MS/MS method, with an LOQ of 0.5 ng/g for PBZ and OXPBZ, was used for the analysis of the drugs in the equine tissue samples. PBZ was administered intravenously to two horses dosed with 8.8 mg/kg PBZ once daily for 4 days and sacrificed humanely at a slaughter plant 7 days after the last drug administration. Urine, serum, and kidney, liver, and muscle tissues were collected from the two horses and shipped on ice to the laboratory and stored at -20°C until analysis. The concentrations of PBZ and OXPBZ residues in the biological fluid and tissue samples collected at slaughter were measured with the two validated LC-MS/MS methods using deuterated internal standards. The results demonstrate that the validated methods are fit for studying the depletion kinetics of PBZ residues in equine tissues and biological fluids.


Analysis of phenylbutazone residues in horse tissues with and without enzyme-hydrolysis by LC-MS/MS

Joe O Boison, Trisha Dowling, Ron Johnson, Jana Kinar
PMID: 27443208   DOI: 10.1002/dta.2020

Abstract

Phenylbutazone (PBZ) is permitted to be used for the treatment of musculoskeletal pain and inflammation in race horses but it is not approved for use in horses destined for human consumption. In a recent study initiated in our laboratory to study the disposition of PBZ and its oxyphenbutazone (OXPBZ) metabolite in equine tissues, we compared the effect of an additional enzymatic hydrolysis step with ß-glucuronidase on the results of the analysis for PBZ without enzymatic hydrolysis. Incurred tissue samples obtained from a female horse dosed with PBZ at 8.8 mg/kg for 3 days and sacrificed 6 days following the last administration were used for this study. Liver, kidney, and muscle tissues were collected, extracted, cleaned up on a silica-based solid-phase extraction (SPE) preceded by a weak-anion exchange SPE and analyzed with our in-house validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for PBZ and OXPBZ. Addition of the hydrolysis step resulted in a significant increase in recovery of both PBZ and OXPBZ residues. © 2016 Her Majesty the Queen in Right of Canada. Drug Testing and Analysis © 2016 John Wiley & Sons, Ltd.


Infrared and Raman spectroscopic analyses and theoretical computation of 4-butyl-1-(4-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione

P S Binil, Y Sheena Mary, Hema Tresa Varghese, C Yohannan Panicker, M R Anoop, T K Manojkumar
PMID: 22503874   DOI: 10.1016/j.saa.2012.03.014

Abstract

Infrared and Raman spectroscopic analyses were carried out on 4-butyl-1-(4-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione. The interpretation of the spectra was aided by DFT calculation of the molecule. The vibrational wavenumbers were examined theoretically using the Gaussian03 set of quantum chemistry codes and the normal modes were assigned by potential energy distribution calculations. A computation of the first hyperpolarizability of the compound indicates that the compound may be a good candidate as a NLO material. Optimized geometrical parameters are in agreement with the reported XRD results. The RMS error of the observed Raman bands and IR bands are found to be 35.09 and 39.57 for HF method and 14.31 and 17.17 for DFT method. The predicted infrared intensities and Raman activities are reported.


Oxyphenbutazone promotes cytotoxicity in rats and Hep3B cellsvia suppression of PGE

Shakir Saleem, Ruqaiyah Khan, Muhammad Afzal, Imran Kazmi
PMID: 29204817   DOI: 10.1007/s11010-017-3243-2

Abstract

Hepatocellular carcinoma (HCC) is the fifth leading cause of death and is generally typified by elevated liver enzyme biomarkers, antioxidants, and chronic inflammation of hepatocytes. Although currently available drugs have shown remarkable alleviation of the cancerous condition, but at the same time they present a more severe challenge of toxic effects due to chemotherapy. Therefore, in order to bring more patient-compliant therapy, we aimed to refurbish the use of a COX inhibitor, oxyphenbutazone (OPB), with low dose of methotrexate (MTX) to treat diethyl nitrosamine (DENA)-induced HCC in Wistar rats and in Hep3B cells. Hep3B cells were subjected to assays like in vitro cytotoxicity, DNA synthesis, and caspase activity. The combination index was also evaluated, succeeding the cytotoxicity assay, to analyze the possible synergism. For in vivo study, Wistar strain male rats were given single intraperitoneal dose of DENA (200 mg/kg) and were supplied with sodium phenobarbital (0.1% in tap water) for promoting tumorigenesis throughout the study. MTX (2.5 and 5.0 mg/kg/week, ip) and OPB (70 mg/kg/week, po in two divided doses) were administered to the treatment groups from 3rd week till the termination of study. Several biochemical parameters including biomarkers of liver function, antioxidant enzymes, and histopathological examination of liver cells were tested. Significant synergism was witnessed in the cytotoxicity assay when Hep3B cells received varied dose combination treatment of MTX (0.25, 0.5, or 1.0 µmol/L) and OPB (2.5, 5.0, or 7.5 µmol/L). MTX (0.5 and 1.0 µmol/L) in combination with OPB (5.0 or 7.5 µmol/L) inhibited the cell proliferation as BrdU incorporation was quite low in DNA synthesis analysis, as well as caspase-9/-3 cascade was activated which led to apoptosis of cancer cells. Co-treatment with MTX and OPB exerted potential anticancer activity in rats than either of the drugs alone. Administration of combination therapy harmonized the DENA-induced elevation of serum biochemical parameters, including but not limited to, α-fetoprotein (AFP), alanine- and aspartate-aminotransferase, alkaline phosphatase, vascular endothelial growth factor (VEGF), and antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and lipid per oxidation (LPO). All these results were optimally substantiated by histopathological examination. As evident COX-2 catalyzes the synthesis of PGE
, needed in the activation of Wnt/β-catenin pathway, which in turn is responsible for activating the transcriptional proteins required for higher degree of cell division and thence growth. Therefore, inhibition of COX-2 by our novel combination infers that even low doses of MTX can elucidate noticeable anticancer activity when paired with OPB.


Determination of non-steroidal anti-inflammatory drugs residues in animal muscles by liquid chromatography-tandem mass spectrometry

Piotr Jedziniak, Teresa Szprengier-Juszkiewicz, Małgorzata Olejnik, Jan Zmudzki
PMID: 20579495   DOI: 10.1016/j.aca.2010.04.031

Abstract

A confirmatory method for the determination of residues of nine non-steroidal anti-inflammatory drugs and one metabolite in animal muscles has been developed. After enzymatic hydrolysis samples were extracted with acetonitrile and cleaned up using alumina and C(18) SPE cartridges. Liquid chromatography-tandem mass spectrometry was used for the separation and determination of analytes. The method was validated in bovine muscles, according to the Commission Decision 2002/657/EC criteria. Applicability of the method in the analysis of swine, horse and chicken muscles was checked by precision and recovery experiment. The influence of matrix effect on the quantification of non-steroidal anti-inflammatory drugs residues was investigated. The method was used for the confirmation of phenylbutazone and oxyphenbutazone in horse muscle sample.


Chemopreventive activities of etodolac and oxyphenbutazone against mouse skin carcinogenesis

Govind J Kapadia, Magnus A Azuine, Yuuko Shigeta, Nobutaka Suzuki, Harukuni Tokuda
PMID: 20299217   DOI: 10.1016/j.bmcl.2010.02.093

Abstract

Previous cancer chemoprevention studies have demonstrated that the non-steroidal anti-inflammatory drugs (NSAIDs) can be effective in suppressing the development of various human malignancies. Recently we identified the possible anti-tumor promoting potentials of 14 new NSAIDs in the Epstein-Barr virus early antigen activation assay induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). In this study we report the inhibition of 7,12-dimethylbenz (a) anthracene (DMBA) induced two-stage mouse skin carcinogenesis by etodolac (ETD), one of the most potent NSAIDs identified in our in vitro cancer chemopreventive screening of this group of drugs. Topical administration of ETD at a very low dose of 85 nmol showed a significant decrease in both tumor incidence and burden. This effect is also accompanied by a delay in the tumor latency period. Since ETD showed potent chemopreventive activity in both in vitro and in vivo studies, it warrants prompt consideration for trial in humans as a potential cancer chemopreventive agent. We also investigated oxyphenbutazone (OPB) another commonly used NSAID for its cancer chemopreventive effect on peroxynitrite (PN) induced-TPA promoted skin tumors in the mouse. Following tumor initiation with 390 nmol of PN, the skin tumor promotion with 1.7 nmol of TPA was significantly inhibited by oral administration of 0.0025% OPB. The results demonstrate that OPB is a potent cancer chemopreventive agent in the highly sensitive in vivo mouse test model we used.


Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors

Mao-Rong Zhu, Dao-Hai Du, Jun-Chi Hu, Lian-Chun Li, Jing-Qiu Liu, Hong Ding, Xiang-Qian Kong, Hua-Liang Jiang, Kai-Xian Chen, Cheng Luo
PMID: 28858300   DOI: 10.1038/aps.2017.59

Abstract

Aberrant activity of enhancer of zeste homolog 2 (EZH2) is associated with a wide range of human cancers. The interaction of EZH2 with embryonic ectoderm development (EED) is required for EZH2's catalytic activity. Inhibition of the EZH2-EED complex thus represents a novel strategy for interfering with the oncogenic potentials of EZH2 by targeting both its catalytic and non-catalytic functions. To date, there have been no reported high-throughput screening (HTS) assays for inhibitors acting at the EZH2-EED interface. In this study, we developed a fluorescence polarization (FP)-based HTS system for the discovery of EZH2-EED interaction inhibitors. The tracer peptide sequences, positions of fluorescein labeling, and a variety of physicochemical conditions were optimized. The high Z' factors (>0.9) at a variety of DMSO concentrations suggested that this system is robust and suitable for HTS. The minimal sequence requirement for the EZH2-EED interaction was determined by using this system. A pilot screening of an in-house compound library containing 1600 FDA-approved drugs identified four compounds (apomorphine hydrochloride, oxyphenbutazone, nifedipine and ergonovine maleate) as potential EZH2-EED interaction inhibitors.


Systemic treatment of sarcoidosis

Philip I Murray, Bahram Bodaghi, Om P Sharma
PMID: 21428758   DOI: 10.3109/09273948.2010.542870

Abstract

To compare the evidence base and systemic treatment strategies for sarcoidosis.
Medline and EMBASE literature search on "sarcoidosis AND treatment", "sarcoidosis AND uveitis AND treatment", and "sarcoidosis AND eye AND treatment". The search was limited to randomized controlled trials (RCTs) and meta-analyses.
A total of 19 RCTs for the systemic treatment of extraocular sarcoidosis were identified. The majority were on corticosteroid-oral and inhaled. There were two meta-analyses on corticosteroid, including a Cochrane review. Only two RCTs were indentified for the treatment of intraocular sarcoidosis, one on etanercept, and the other from 1967 on prednisolone or oxyphenbutazone vs. placebo. There were no meta-analyses. Due to the paucity of RCTs other treatment studies were included but these were limited to only a few immunosuppressive agents and on small numbers of patients.
Limited high-quality evidence exists for the systemic treatment of sarcoidosis, in particular intraocular disease.


Nonsteroidal anti-inflammatory drug sensitizes Mycobacterium tuberculosis to endogenous and exogenous antimicrobials

Ben Gold, Maneesh Pingle, Steven J Brickner, Nilesh Shah, Julia Roberts, Mark Rundell, W Clay Bracken, Thulasi Warrier, Selin Somersan, Aditya Venugopal, Crystal Darby, Xiuju Jiang, J David Warren, Joseph Fernandez, Ouathek Ouerfelli, Eric L Nuermberger, Amy Cunningham-Bussel, Poonam Rath, Tamutenda Chidawanyika, Haiteng Deng, Ronald Realubit, J Fraser Glickman, Carl F Nathan
PMID: 23012453   DOI: 10.1073/pnas.1214188109

Abstract

Existing drugs are slow to eradicate Mycobacterium tuberculosis (Mtb) in patients and have failed to control tuberculosis globally. One reason may be that host conditions impair Mtb's replication, reducing its sensitivity to most antiinfectives. We devised a high-throughput screen for compounds that kill Mtb when its replication has been halted by reactive nitrogen intermediates (RNIs), acid, hypoxia, and a fatty acid carbon source. At concentrations routinely achieved in human blood, oxyphenbutazone (OPB), an inexpensive anti-inflammatory drug, was selectively mycobactericidal to nonreplicating (NR) Mtb. Its cidal activity depended on mild acid and was augmented by RNIs and fatty acid. Acid and RNIs fostered OPB's 4-hydroxylation. The resultant 4-butyl-4-hydroxy-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione (4-OH-OPB) killed both replicating and NR Mtb, including Mtb resistant to standard drugs. 4-OH-OPB depleted flavins and formed covalent adducts with N-acetyl-cysteine and mycothiol. 4-OH-OPB killed Mtb synergistically with oxidants and several antituberculosis drugs. Thus, conditions that block Mtb's replication modify OPB and enhance its cidal action. Modified OPB kills both replicating and NR Mtb and sensitizes both to host-derived and medicinal antimycobacterial agents.


Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry

Youwen You, Cornelius E Uboh, Lawrence R Soma, Fuyu Guan, Xiaoqing Li, Jeffrey A Rudy, Jinwen Chen
PMID: 19161668   DOI: 10.1093/jat/33.1.41

Abstract

A sensitive liquid chromatographic-tandem mass spectrometric method was developed and validated for screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma. Analytes were recovered from plasma by liquid-liquid extraction followed by separation in a reversed-phase column and identification by mass spectrometry with selected reaction monitoring in negative electrospray ionization mode. Extraction recovery for both analytes was >80%. Limits of detection, quantification, and confirmation for both analytes were 0.01 microg/mL (S/N>or= 3), 0.05 microg/mL, and 0.05 microg/mL, respectively. The assay with d9-labeled phenylbutazone as internal standard (IS) was linear over a range of 0.05-20 microg/mL (r2>0.995). Intra- and interday precision in terms of coefficient of variation was less than 15%. Intra- and interday accuracy (bias%) was within 80-120%. Hemolysis of red blood cells decreased analyte signal intensity but did not affect quantification results because an isotope-labeled IS was used. Analytes were stable in plasma for 24 h at room temperature, 9 days at 4 degrees C, and 45 days at -20 degrees C and -70 degrees C. The method was successfully used in screening, quantification, and confirmation of phenylbutazone in post-competition plasma samples obtained from racehorses. The method is simple, rapid, and reliably reproducible.


Explore Compound Types